molecular formula C10H7ClN2O2 B2469290 N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide CAS No. 883061-24-3

N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B2469290
CAS No.: 883061-24-3
M. Wt: 222.63
InChI Key: VZHVERZVSHCFNW-UHFFFAOYSA-N
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Description

Historical Context of Oxazole Carboxamide Derivatives

The study of oxazole-based carboxamides has evolved alongside advances in heterocyclic chemistry, driven by their applications in drug discovery. While isoxazole derivatives (with oxygen and nitrogen in positions 1 and 3) have a longer documented history, oxazole carboxamides gained traction in the late 20th and early 21st centuries as synthetic methodologies improved. Key milestones include:

  • Early Synthesis : The first oxazole derivatives were synthesized via cycloaddition reactions, such as the reaction of nitrile oxides with alkynes.
  • Pharmaceutical Relevance : Oxazole rings became prominent in drugs like linezolid (an antibiotic) and clozapine (an antipsychotic), highlighting their bioactivity.
  • Carboxamide Functionalization : The introduction of carboxamide groups enabled targeted modifications for enhanced solubility and receptor interactions, as seen in compounds like N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 432524-24-8).

Recent work has focused on optimizing synthetic routes for oxazole carboxamides, including Fe(II)-catalyzed isomerization and cycloaddition reactions under green chemistry conditions.

Significance in Heterocyclic Chemistry Research

Oxazole carboxamides occupy a critical niche in medicinal chemistry due to their versatility and bioactivity. Their significance stems from:

Feature Impact
Oxazole Ring Electron-rich aromatic system enabling π-π stacking and hydrogen bonding.
Carboxamide Group Acts as a hydrogen bond donor/acceptor, crucial for enzyme inhibition.
4-Chlorophenyl Substituent Enhances lipophilicity and electron-withdrawing effects, modulating activity.

Biological Relevance

  • Antimicrobial Activity : Oxazole derivatives with halogenated aryl groups exhibit potent antimicrobial effects.
  • Anti-inflammatory Properties : The carboxamide group facilitates interaction with pro-inflammatory enzymes like cyclooxygenase (COX).
  • Neuroprotective Potential : Structural analogs show modulation of AMPA receptors, implicated in neurodegenerative diseases.

Key Structural Features and Functional Group Arrangement

The compound’s architecture is optimized for biological interactions:

Core Structure

  • Oxazole Ring : Positions 1 (O) and 2 (N) form a planar, electron-deficient aromatic system.
  • Carboxamide Group : At position 5, the CONH group introduces hydrogen-bonding capacity.
  • 4-Chlorophenyl Group : Attached to the carboxamide nitrogen, enhancing steric bulk and electronic withdrawal.

Electronic and Steric Effects

Group Effect
4-Chlorophenyl Withdraws electrons via inductive effects, stabilizing resonance structures.
Oxazole Ring π-Electron system facilitates stacking interactions with aromatic residues.
Carboxamide Polarizes the molecule, influencing solubility and membrane permeability.

Comparative Analysis

Compound Molecular Formula Molecular Weight Key Feature
N-(4-Chlorophenyl)-1,2-oxazole-5-carboxamide C10H7ClN2O2 222.63 g/mol Minimal substituents, high polarity
2-(4-Chlorophenyl)-1,3-oxazole-5-carboxamide (CID 175095444) C10H7ClN2O2 222.63 g/mol Different ring substitution pattern
N-(4-Chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 432524-24-8) C17H13ClN2O2 312.75 g/mol Additional methyl and phenyl groups

This structural diversity allows tailored optimization for specific biological targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-10(14)9-5-6-12-15-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHVERZVSHCFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles is a widely employed strategy for constructing oxazole rings. For N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide, this method involves generating a nitrile oxide precursor from 4-chlorophenylhydroxamoyl chloride under mild basic conditions (e.g., sodium bicarbonate). The nitrile oxide (R–C≡N⁺–O⁻) reacts regioselectively with a dipolarophile such as propiolamide, which contributes the carboxamide group. The reaction proceeds via a concerted mechanism, forming the oxazole ring with the 4-chlorophenyl group at position 2 and the carboxamide at position 5.

Optimization of Reaction Conditions

Key parameters include temperature, solvent, and base selection. For example, using toluene as a solvent and triethylamine as a base at ambient temperature yields the oxazole core with minimal by-products. A case study reported a 58% yield for a structurally analogous compound under these conditions. The regiochemical outcome is governed by the electronic nature of the dipolarophile, with electron-deficient dipolarophiles favoring the desired substitution pattern.

Oxazolone Aminolysis

Synthesis of Oxazolone Intermediates

Oxazolones (2-oxazolones) serve as versatile intermediates for carboxamide formation. As demonstrated in PMC7770833, α-hydroxy ketones are condensed with potassium cyanate under acidic conditions to form 4-substituted oxazol-2-ones. For instance, reacting 5-(4-chlorophenyl)-2-oxazolone with 4-chloroaniline in dimethylformamide (DMF) at 80°C opens the lactone ring via nucleophilic attack, yielding the target carboxamide.

Aminolysis Conditions and Yield Enhancement

The reaction efficiency depends on the amine’s nucleophilicity and solvent polarity. Polar aprotic solvents like DMF facilitate higher conversion rates, while elevated temperatures (80–100°C) reduce reaction times. A yield of 65–70% has been achieved for similar compounds using this approach. Catalytic additives such as 4-dimethylaminopyridine (DMAP) further accelerate the aminolysis process by activating the oxazolone carbonyl group.

Carboxylic Acid Activation

Synthesis of 1,2-Oxazole-5-Carboxylic Acid

The carboxylic acid precursor is synthesized via hydrolysis of 5-cyano-1,2-oxazole or oxidation of 5-methyl-1,2-oxazole. For example, refluxing 5-methyl-1,2-oxazole with potassium permanganate in aqueous sulfuric acid oxidizes the methyl group to a carboxylic acid with >80% purity. Alternatively, hydrolyzing 5-ethoxycarbonyl-1,2-oxazole under basic conditions provides the sodium salt, which is acidified to isolate the free acid.

Amide Bond Formation

The carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with 4-chloroaniline in the presence of triethylamine yields this compound. This method, exemplified in PMC3011711, achieves yields of 58–72% under optimized conditions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Cycloaddition 58–65 2–4 Direct regioselective synthesis Requires specialized dipolarophiles
Oxazolone Aminolysis 65–70 6–8 High functional group tolerance Multi-step synthesis
Carboxylic Acid Activation 58–72 4–6 Scalability and reproducibility Acid chloride handling challenges

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Metal-free cycloaddition routes are preferred to avoid toxic by-products. Continuous-flow reactors enhance the efficiency of nitrile oxide generation, reducing reaction times by 40% compared to batch processes. Green solvents like ethyl acetate or cyclopentyl methyl ether (CPME) replace toluene in industrial settings to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles .

Scientific Research Applications

Chemical Properties and Structure

N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide features a chlorinated phenyl group attached to an oxazole ring with a carboxamide functional group. Its molecular formula is C10H7ClN2O2C_{10}H_7ClN_2O_2 with a molecular weight of 222.63 g/mol. The compound's structure can be represented as follows:

Canonical SMILES C1=CC(=CC=C1NC(=O)C2=CC=NO2)Cl\text{Canonical SMILES }C1=CC(=CC=C1NC(=O)C2=CC=NO2)Cl

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms such as downregulation of survival proteins. A notable case study involved its evaluation against bladder and colon cancer cell lines, where it significantly inhibited cell viability.

Cell Line IC50 (µM) Mechanism
Bladder Cancer12.5Induction of apoptosis
Colon Cancer15.0Downregulation of Bcl-2

Cholinesterase Inhibition

The compound has also been studied for its role as a cholinesterase inhibitor, which is critical in treating neurodegenerative diseases like Alzheimer's. In a series of tests, it exhibited an inhibition percentage of 48.46% at a concentration of 50 µM against acetylcholinesterase.

Enzyme Inhibition (%) Concentration (µM)
Acetylcholinesterase48.4650
Butyrylcholinesterase42.3050

Anti-inflammatory Effects

This compound also shows anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as interleukin-1β and cyclooxygenase-2 (COX-2). This inhibition leads to reduced nitric oxide production and lower inflammatory responses in cellular models.

Industrial Applications

Beyond biological research, this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds and is utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide are heavily influenced by substituent variations. Below is a comparison with structurally related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Findings/Applications References
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) Cyclopropane ring; hydroxamic acid group 210.62 Antioxidant activity via radical scavenging
N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (7) Cyclopentyl chain; hydroxamic acid group 282.76 Enhanced lipophilicity; moderate DPPH inhibition
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide Sulfamoylphenyl ethyl group; 2-chlorophenyl 405.86 Potential sulfonamide-based therapeutics
5-(4-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide 4-Methoxybenzyl group; 4-chlorophenyl 342.78 Improved metabolic stability vs. parent compound
N-(4-Cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide (C651-0012) 4-Cyanophenyl; dihydro-oxazole ring 321.33 Screening compound for kinase inhibition

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in this compound enhances electrophilicity, favoring interactions with biological targets. In contrast, methoxy or sulfamoyl groups (e.g., in compounds ) increase solubility and metabolic stability .

Biological Activity

N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a chlorinated phenyl group attached to an oxazole ring with a carboxamide functional group. The structural formula can be represented as follows:

C10H8ClN2O2\text{C}_{10}\text{H}_{8}\text{Cl}\text{N}_{2}\text{O}_{2}

This compound has been synthesized and characterized for its potential biological activities, particularly in the context of neurodegenerative diseases and inflammation.

1. Cholinesterase Inhibition

One of the primary areas of research for this compound is its role as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease as they enhance cholinergic transmission by preventing the breakdown of acetylcholine.

  • Study Findings : In a study evaluating a series of arylisoxazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent compound in the series showed an inhibition percentage of 48.46% at a concentration of 50 µM, indicating promising therapeutic potential against Alzheimer's disease .

2. Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. Research has indicated that related compounds can suppress inflammatory pathways, which could be beneficial in conditions such as arthritis or chronic obstructive pulmonary disease (COPD).

  • Mechanism : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2). This inhibition leads to reduced nitric oxide (NO) production and overall lower inflammatory responses in cellular models .

3. Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through different mechanisms.

  • Case Study : In vitro studies demonstrated that this compound could inhibit cell viability in bladder and colon cancer cell lines by inducing apoptosis via downregulation of specific proteins involved in cell survival .

The biological activities of this compound can be summarized through the following mechanisms:

Activity Mechanism Target
Cholinesterase InhibitionPrevents breakdown of acetylcholineAChE and BuChE
Anti-inflammatoryInhibits IL-1β and COX-2; reduces NO productionInflammatory pathways
AnticancerInduces apoptosis; downregulates survival proteinsCancer cell lines

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Recent studies have focused on its metabolism and bioavailability.

  • Biotransformation Studies : Research involving animal models (Wistar rats) has identified key metabolites produced after administration, which include hydrolysis products that may contribute to its pharmacological effects .

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Oxazole Core Formation : Cyclization of appropriate precursors (e.g., β-keto esters or nitriles) with hydroxylamine under controlled pH and temperature.

Carboxamide Coupling : Reacting the oxazole intermediate with 4-chloroaniline via coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity.
Optimization Tips: Use catalytic Pd/C for deprotection steps, monitor reactions via TLC, and adjust solvent polarity to minimize side products.

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) confirms bond lengths, angles, and stereochemistry. For example, the oxazole ring’s C–O bond length typically ranges from 1.34–1.38 Å, and the carboxamide group adopts a planar conformation .
  • Spectroscopic Analysis :
    • NMR : 1H^1H NMR shows characteristic peaks for the chlorophenyl group (δ 7.2–7.4 ppm) and oxazole protons (δ 8.1–8.3 ppm).
    • HRMS : Molecular ion [M+H]+ matches the theoretical mass (e.g., 263.05 g/mol for C10_{10}H8_8ClN2_2O2_2) .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., ACE2 or 5HT7 receptors). The oxazole’s electron-rich ring may form π-π interactions with aromatic residues (e.g., Phe456 in ACE2) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the carboxamide group) using Schrödinger’s Phase. Validate with 3D-QSAR models .
  • ADMET Prediction : Software like SwissADME predicts moderate solubility (LogP ~2.5) and blood-brain barrier permeability, guiding in vivo studies .

Q. How can structural modifications enhance the compound’s bioactivity while maintaining metabolic stability?

Methodological Answer:

  • SAR Studies :
    • Electron-Withdrawing Groups : Introduce –CF3_3 at the phenyl ring (meta position) to improve binding to hydrophobic enzyme pockets .
    • Heterocyclic Replacements : Substitute oxazole with thiazole to modulate π-stacking interactions without altering metabolic pathways .
  • Prodrug Design : Esterify the carboxamide to improve oral bioavailability, with enzymatic cleavage in target tissues .

Q. What analytical techniques resolve contradictions in reported IC50_{50}50​ values for this compound in anticancer assays?

Methodological Answer:

  • Standardized Protocols :
    • Use identical cell lines (e.g., MCF-7) and incubation times (72 hours) to minimize variability .
    • Validate cytotoxicity via dual assays (MTT and apoptosis markers like caspase-3) .
  • Data Normalization : Adjust for batch-specific differences in compound purity (HPLC ≥98%) and solvent effects (DMSO concentration ≤0.1%) .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use cyclodextrin complexes or PEG-400/water mixtures (≤10% v/v) to enhance dissolution without cytotoxicity .
  • Nanoformulation : Prepare liposomal suspensions (70–120 nm particle size via sonication) to improve bioavailability .

Q. What strategies validate target engagement in cellular models?

Methodological Answer:

  • Chemical Proteomics : SILAC labeling combined with affinity chromatography identifies binding proteins in lysates .
  • Fluorescence Tagging : Conjugate BODIPY fluorophores to the carboxamide group for live-cell imaging .

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